

# Application Notes and Protocols for CP-LC-0867 LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**CP-LC-0867** is a novel ionizable cationic amino lipid that has demonstrated high efficiency for the in vivo delivery of various RNA modalities, including circular RNA (circRNA) and messenger RNA (mRNA).[1][2] Lipid nanoparticles (LNPs) formulated with **CP-LC-0867** have shown sustained protein expression and have been incorporated into thermostable lyophilized vaccine formulations.[1] These application notes provide a detailed protocol for the formulation, characterization, and in vivo application of **CP-LC-0867**-based LNPs, based on published research.

### **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **CP-LC-0867** LNPs as reported in the literature.

Table 1: Physicochemical Properties of CP-LC-0867 LNPs



| Parameter                             | Value      | Reference |
|---------------------------------------|------------|-----------|
| Particle Size (Hydrodynamic Diameter) | ~80-120 nm | [3]       |
| Polydispersity Index (PDI)            | < 0.2      | [3]       |
| Encapsulation Efficiency              | > 90%      | [1]       |

Table 2: In Vivo Performance of CP-LC-0867 LNPs

| Application      | Key Finding                                                                                                                        | Reference |
|------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| circRNA Delivery | Sustained luciferase activity<br>over a 14-day period, with<br>higher protein expression<br>compared to SM-102<br>formulated LNPs. | [1][4]    |
| mRNA Vaccine     | Thermostable for up to one year at 4°C and 25°C after lyophilization, maintaining biological activity.                             | [2][5]    |
| mRNA Vaccine     | Induced protective immunity in mice against SARS-CoV-2.                                                                            | [2]       |

# **Experimental Protocols**

# Protocol 1: CP-LC-0867 LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of **CP-LC-0867** LNPs for RNA encapsulation using a microfluidic mixing device.[6][7]

#### Materials:

• CP-LC-0867 (Ionizable Cationic Lipid)



- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)[8]
- Cholesterol[8]
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (DMG-PEG 2000) (PEGylated Lipid)[6]
- RNA (mRNA or circRNA)
- Ethanol (Absolute, RNase-free)
- Citrate Buffer (50 mM, pH 4.0, RNase-free)[7]
- Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
- Dialysis tubing or centrifugal filter units (e.g., Amicon® Ultra)[6]

#### Procedure:

- Preparation of Lipid Stock Solution (in Ethanol):
  - Prepare individual stock solutions of CP-LC-0867, DSPC, cholesterol, and DMG-PEG
     2000 in absolute ethanol.
  - Combine the lipid stock solutions to achieve a final molar ratio of approximately
     50:10:38.5:1.5 (CP-LC-0867:DSPC:Cholesterol:DMG-PEG 2000).[6][8] This ratio may require optimization depending on the specific RNA cargo and application.
- Preparation of RNA Solution (Aqueous Phase):
  - Dilute the RNA (mRNA or circRNA) in 50 mM citrate buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing:
  - Set up the microfluidic mixing system according to the manufacturer's instructions.



- Load the lipid-ethanol solution into one syringe and the RNA-citrate buffer solution into another.
- Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.[7]
- Initiate the mixing process. The rapid mixing of the two solutions will induce the selfassembly of the LNPs.
- Purification and Buffer Exchange:
  - Collect the LNP solution from the outlet of the microfluidic device.
  - Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH. Alternatively, use centrifugal filter units to concentrate the LNPs and exchange the buffer to PBS.[6]
- Sterilization and Storage:
  - Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.
  - Store the LNP solution at 4°C for short-term use or at -80°C for long-term storage. For extended stability, lyophilization can be performed.[1][2]

#### Protocol 2: Characterization of CP-LC-0867 LNPs

This protocol outlines the key characterization assays to assess the quality of the formulated LNPs.

- 1. Particle Size and Polydispersity Index (PDI) Measurement:
- Method: Dynamic Light Scattering (DLS)
- Procedure:
  - Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
  - Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).



- Acceptable criteria are typically a particle size of 80-120 nm and a PDI below 0.2.[3]
- 2. RNA Encapsulation Efficiency:
- Method: RiboGreen® Assay (or similar fluorescent dye-based assay)
- Procedure:
  - Prepare two sets of LNP samples.
  - In the first set, add a lysis buffer (e.g., 1% Triton™ X-100) to disrupt the LNPs and measure the total RNA amount.
  - In the second set, measure the amount of free (unencapsulated) RNA without adding the lysis buffer.
  - Use the RiboGreen® reagent and a fluorescence plate reader to quantify the RNA in both sets against a standard curve.
  - $\circ$  Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA Free RNA) / Total RNA] x 100

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for CP-LC-0867 LNP Formulation and Characterization.





Click to download full resolution via product page

Caption: Proposed Mechanism of **CP-LC-0867** LNP-mediated RNA Delivery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preserved efficacy of lyophilized SARS-CoV-2 mRNA vaccine incorporating novel ionizable lipids after one year at 25 °C PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. mdpi.com [mdpi.com]
- 5. Preserved efficacy of lyophilized SARS-CoV-2 mRNA vaccine incorporating novel ionizable lipids after one year at 25 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. LNPs Design and Formulation Production BOC Sciences [bocsci.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CP-LC-0867 LNP Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578267#cp-lc-0867-lnp-formulation-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com